(R)-2-Aminodecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-aminodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINGUCXQUOKWKH-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90707955 | |
| Record name | (2R)-2-Aminodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90707955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84276-16-4 | |
| Record name | (2R)-2-Aminodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90707955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereoselective Synthesis Methodologies for R 2 Aminodecanoic Acid
Enzymatic Resolution and Biocatalytic Pathways for Enantiopure Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can achieve remarkable levels of enantioselectivity, making them ideal for the production of chiral molecules like (R)-2-aminodecanoic acid.
Approaches Involving Enzymatic Cleavage of Racemic N-Chloroacetyl Derivatives
A well-established method for resolving racemic mixtures of amino acids is the kinetic resolution of their N-acyl derivatives using acylases. This process begins with the chemical synthesis of a racemic mixture of N-chloroacetyl-2-aminodecanoic acid. This derivative is then subjected to an enzymatic hydrolysis reaction.
Acylase I, sourced from porcine kidney or Aspergillus melleus, is commonly used for this purpose. The enzyme exhibits high stereospecificity, selectively hydrolyzing the N-chloroacetyl group from the L-enantiomer ((S)-2-aminodecanoic acid) to yield the free amino acid. The (R)-N-chloroacetyl-2-aminodecanoic acid remains unreacted. This difference in reactivity allows for the separation of the two components. The desired (R)-enantiomer is then obtained by subjecting the isolated (R)-N-chloroacetyl derivative to acid hydrolysis to remove the chloroacetyl group. While this method is effective for many amino acids, its efficiency can decrease for lipidated α-amino acids with carbon chains longer than twelve, though it has been successfully applied to substrates like α-aminohexadecanoic acid with longer incubation times and higher enzyme concentrations. thieme-connect.de
| Enzyme | Source | Substrate | Product | Stereospecificity |
| Acylase I | Porcine Kidney / Aspergillus melleus | Racemic N-chloroacetyl-2-aminodecanoic acid | (S)-2-Aminodecanoic acid + (R)-N-chloroacetyl-2-aminodecanoic acid | S-enantiomer |
Investigations into Transaminase-Mediated Synthesis of Long-Chain Alpha-Amino Acids
Transaminases (TAs), which are pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes, offer a direct route for asymmetric synthesis. rsc.org These enzymes catalyze the transfer of an amino group from a donor molecule (such as L-alanine or isopropylamine) to a prochiral keto acid. rsc.orgfrontiersin.org For the synthesis of this compound, the corresponding substrate would be 2-oxodecanoic acid.
The primary challenge in this approach is the substrate specificity of the transaminase. Many wild-type TAs are adapted to small, natural amino acid substrates and show limited or no activity towards keto acids with long, bulky aliphatic side chains like 2-oxodecanoic acid. rsc.orgresearchgate.net However, extensive research and enzyme screening have identified specific ω-transaminases (ω-TAs) and branched-chain amino acid transaminases (BCATs) that can accept larger substrates, paving the way for the synthesis of long-chain amino acids. rsc.orguni-greifswald.de The reaction mechanism involves a ping-pong bi-bi kinetic model where the PLP cofactor transiently accepts the amino group from the donor before transferring it to the keto acid acceptor. frontiersin.orgmdpi.com
Strategies for Engineering Biocatalysts to Enhance Enantioselectivity and Substrate Scope
To overcome the limitations of wild-type enzymes, protein engineering has become an essential tool. frontiersin.org Techniques such as directed evolution and rational design are employed to modify biocatalysts like transaminases to improve their activity, stability, and selectivity for non-natural substrates. rsc.orgfrontiersin.org
For the synthesis of this compound, engineering efforts would focus on (R)-selective transaminases. The goal is to expand the substrate-binding pocket to better accommodate the long octyl chain of 2-oxodecanoic acid. For instance, mutations at key residues lining the active site can create more space and favorable hydrophobic interactions, thereby increasing catalytic efficiency for long-chain substrates. rsc.org One study identified a mutant of a Pseudomonas denitrificans transaminase that showed a four-fold improvement in activity for an α-keto acid with a long linear alkyl side chain. rsc.org Such engineered enzymes can enable the production of unnatural amino acids with high enantiomeric excess. mdpi.com
| Engineering Strategy | Target Enzyme | Goal | Example Outcome |
| Directed Evolution | (R)-selective Transaminase | Increase activity for long-chain keto acids | Identification of mutants with improved catalytic efficiency for substrates like 2-oxodecanoic acid. frontiersin.org |
| Rational Design | Transaminase from P. denitrificans | Enhance specificity for linear alkyl keto acids | A mutant with 4x improved activity towards a long-chain α-keto acid was developed. rsc.org |
Whole-Cell Biotransformation Systems for Targeted Amino Acid Production
Whole-cell biotransformation utilizes entire microbial cells (e.g., engineered Escherichia coli) as self-contained catalysts. researchgate.net This approach offers several advantages, including the protection of enzymes within the cellular environment and the intrinsic regeneration of essential cofactors like NAD(P)H and PLP by the cell's own metabolism. researchgate.netsciepublish.com
Multi-enzyme cascade reactions can be constructed within a single host cell or across a two-cell system to produce complex molecules from simple precursors. sciepublish.comrsc.org For example, a system for producing ω-aminododecanoic acid from dodecanoic acid has been developed using an E. coli cell co-expressing a P450 monooxygenase, an alcohol dehydrogenase (AlkJ), and a ω-transaminase (ω-TA). rsc.orgmdpi.com A similar principle could be applied to produce this compound from decanoic acid by first oxidizing it to 2-oxodecanoic acid, followed by stereoselective amination using an engineered (R)-transaminase. In one study, a one-pot reaction using an engineered E. coli system successfully produced 1.48 mM of ω-aminododecanoic acid from a 10 mM dodecanoic acid substrate. mdpi.com These systems demonstrate the potential for sustainable, high-yield production of long-chain amino acids. sciepublish.comnih.gov
Chemical Synthesis Routes for Enantiomerically Enriched this compound
Alongside biocatalytic methods, stereocontrolled chemical synthesis provides robust and scalable routes to enantiopure amino acids. These methods often rely on the use of chiral auxiliaries or asymmetric catalysis to control the stereochemical outcome of the reaction.
Stereocontrolled Chemical Approaches to (R)-2-Amino Acids
A leading methodology for the asymmetric synthesis of α-amino acids involves the alkylation of chiral nickel(II) complexes of Schiff bases derived from glycine (B1666218). researchgate.netnih.gov In this approach, a chiral ligand, such as one derived from (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine, is complexed with Ni(II) and glycine to form a planar chiral nucleophilic glycine equivalent. nih.gov
This complex can then be alkylated with high diastereoselectivity. For the synthesis of this compound, the alkylating agent would be an octyl halide (e.g., 1-bromooctane). The chiral ligand shields one face of the glycine-derived carbanion, directing the incoming electrophile to the opposite face and thereby controlling the stereochemistry at the α-carbon. Following the alkylation step, the resulting amino acid can be liberated from the complex. This method has been successfully applied to the synthesis of derivatives of (S)-2-aminodecanoic acid, achieving excellent yields and diastereoselectivity (de >98%). researchgate.net Other chemical strategies include the asymmetric Strecker synthesis using a chiral auxiliary like (R)-1-phenylethylamine. scribd.com
| Method | Key Reagent | Reaction Type | Stereocontrol Mechanism |
| Belokon's Method | Chiral Ni(II)-Schiff Base Complex | Asymmetric Alkylation | The chiral ligand directs the alkylating agent to one face of the complex. researchgate.netnih.gov |
| Asymmetric Strecker Synthesis | (R)-1-phenylethylamine | Strecker Reaction | Chiral amine auxiliary directs the addition of cyanide to the imine intermediate. scribd.com |
Methodologies for Controlling Racemization and Maintaining Enantiomeric Purity During Synthesis
The synthesis of enantiomerically pure compounds such as this compound requires stringent control over reaction conditions to prevent racemization, the process by which an enantiomerically pure substance converts into a mixture of equal parts of both enantiomers. Racemization compromises the stereochemical integrity of the target molecule, which is crucial for its intended biological and chemical applications. The primary mechanism for the racemization of α-amino acids involves the loss of a proton at the α-carbon, leading to the formation of a planar carbanion intermediate. creation.com This intermediate can then be re-protonated from either face, resulting in either the original enantiomer or its mirror image. creation.com The rate of this process can be accelerated by both acid and base catalysis. creation.com Consequently, methodologies aimed at maintaining enantiomeric purity focus on minimizing the conditions that promote the formation of this carbanion intermediate.
Several strategies are employed to control racemization during the synthesis and derivatization of α-amino acids. One notable method involves the diazotization of (S)-amino acids to produce (S)-2-chloroalkanoic acids, a reaction that proceeds with a high degree of retention of configuration. orgsyn.orgorgsyn.org This method can be applied to prepare (R)-2-chloroalkanoic acids when starting from (R)-2-amino acids. orgsyn.orgorgsyn.org The reaction involves a double inversion mechanism via an unstable α-lactone, which largely preserves the stereochemistry. orgsyn.org However, a minor degree of racemization can occur, and its extent is influenced by the structure of the amino acid's side chain (R group). orgsyn.orgorgsyn.org It has been observed that racemization is more significant for amino acids with less sterically hindered side chains. orgsyn.orgorgsyn.org
The following table illustrates the effect of the alkyl side chain on the degree of racemization during the diazotization of various (S)-amino acids into their corresponding (S)-2-chloroalkanoic acids.
| Starting Amino Acid | Alkyl Group (R) | Enantiomeric Excess (ee) of Chloroalkanoic Acid (%) |
| (S)-Alanine | CH₃ | 95.6 |
| (S)-2-Aminobutanoic acid | CH₂CH₃ | 96.6 |
| (S)-Valine | CH(CH₃)₂ | 99.8 |
| (S)-Leucine | CH₂CH(CH₃)₂ | 99.4 |
| (S)-Isoleucine | CH(CH₃)CH₂CH₃ | >99.8 |
| Data sourced from Organic Syntheses. orgsyn.orgorgsyn.org |
Another powerful technique for obtaining high enantiomeric purity is enzymatic resolution. This method leverages the stereospecificity of enzymes to separate a racemic mixture. For instance, this compound has been produced with high enantiomeric yield through the enzymatic cleavage of the corresponding racemic N-chloroacetyl derivative. orgsyn.orgorgsyn.org Similarly, enzymatic kinetic resolution has been used to resolve chlorinated derivatives of aminododecanoic acid. rsc.org
The use of chiral auxiliaries is another established approach. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction to produce a diastereomerically enriched product. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically pure target molecule. wikipedia.org This strategy has been successfully applied to the synthesis of N-Boc-D-Adod (the N-Boc protected form of this compound) in enantiopure form. rsc.org
Utilization of Chiral Catalysis in the Enantioselective Formation of Related Structures
Chiral catalysis is a cornerstone of modern asymmetric synthesis, enabling the production of single-enantiomer compounds from prochiral precursors with high efficiency and selectivity. wikipedia.org This approach is particularly valuable for the synthesis of non-proteinogenic α-amino acids and their derivatives, which are important building blocks in medicinal chemistry. rsc.org Instead of relying on stoichiometric amounts of a chiral agent, a small amount of a chiral catalyst is used to generate large quantities of the desired enantiomerically enriched product. wikipedia.org Various catalytic systems have been developed for the enantioselective formation of α-amino acids and related structures.
Chiral Phase-Transfer Catalysis (PTC): This method involves the use of a chiral phase-transfer catalyst, often a chiral quaternary ammonium (B1175870) salt, to shuttle a reactant between an aqueous and an organic phase, enabling a reaction to occur. researchgate.netjst.go.jp Asymmetric synthesis of α-amino acids via enantioselective phase-transfer alkylation of a prochiral glycine derivative has proven to be a practical method for preparing both natural and unnatural amino acids. jst.go.jp For example, N-spiro chiral quaternary ammonium salts have been used as catalysts in the diastereo- and enantioselective direct aldol (B89426) reaction of a glycine derivative with aldehydes to form β-hydroxy-α-amino esters with high enantiomeric excess. jst.go.jp
Organocatalysis: This branch of catalysis uses small, chiral organic molecules to induce enantioselectivity. wikipedia.org These metal-free catalysts are often derived from natural products like amino acids (e.g., proline) or cinchona alkaloids and are considered environmentally benign. wikipedia.org Organocatalysis has been applied to a wide range of reactions for synthesizing noncanonical amino acids, including Ugi, Strecker, and Mannich reactions. rsc.org For instance, a cinchona alkaloid-catalyzed aza-Henry reaction using bromonitromethane (B42901) has been developed for the enantioselective synthesis of D-amino amides from aliphatic aldehydes. rsc.org
Transition Metal Catalysis: Complexes of transition metals (e.g., rhodium, iridium, palladium, copper, ruthenium, iron) with chiral ligands are highly effective catalysts for a multitude of asymmetric transformations. researchgate.netacs.orgnih.govacs.org
Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral precursors like enamines, N-aryl imino esters, and other unsaturated substrates is a widely used method for producing chiral amines and α-amino acids. acs.org Chiral phosphine (B1218219) ligands, such as those based on BINAP and P-stereogenic phosphines, in complex with iridium or rhodium, have shown outstanding catalytic activity. acs.org
Palladium and Copper Catalysis: Tandem catalytic systems have emerged as powerful tools. A protocol using both palladium and isothiourea catalysis has been developed for the enantioselective synthesis of α-amino acid derivatives from glycine esters and allylic phosphates. acs.org This process involves a Pd-catalyzed allylic substitution followed by an isothiourea-catalyzed enantioselective rearrangement. acs.org Furthermore, palladium/copper co-catalyzed three-component assemblies of aryl iodides, allenes, and aldimine esters have been used to synthesize non-natural α-quaternary amino acids with high yield and excellent enantioselectivity by simply tuning the chiral ligands. researchgate.net
Ruthenium and Iron Catalysis: A novel strategy for synthesizing optically active α-amino acids involves a stereocontrolled 1,3-nitrogen shift. nih.gov This method uses abundant carboxylic acids as starting materials, which are subjected to a highly regio- and enantioselective ruthenium- or iron-catalyzed C(sp³)–H amination, providing rapid access to a broad scope of α-amino acids. nih.gov
The table below summarizes selected examples of chiral catalysis used in the enantioselective synthesis of α-amino acid derivatives.
| Catalytic System | Reaction Type | Substrate Type | Yield | Enantioselectivity (ee) | Reference |
| N-spiro chiral quaternary ammonium salt (PTC) | Direct Asymmetric Aldol Reaction | Glycine derivative and 3-phenylpropanal | 76% | 91% (anti isomer) | jst.go.jp |
| Cinchona alkaloid (Organocatalysis) | Aza-Henry Reaction | Undecanal and bromonitromethane | N/A | >99% (after recrystallization) | rsc.org |
| Pd/Isothiourea (Tandem Catalysis) | Allylic Amination / rsc.orgjst.go.jp-Rearrangement | Glycine aryl esters and allylic phosphates | Good | High | acs.org |
| Ruthenium-complex (Transition Metal) | C(sp³)–H Amination | Carboxylic acid derivatives | Broad Scope | High | nih.gov |
| Nickel/BenzP* Ligand (Transition Metal) | Asymmetric Hydrogenation | N-aryl imino esters | High | up to 98% | acs.org |
| Copper(I)/(R,R)-Ph-Box (Transition Metal) | Decarboxylative Mannich Reaction | Malonic acid half esters and cyclic aldimines | Good to High | Excellent | acs.org |
Derivatization and Functionalization Strategies in Academic Research
Amine and Carboxyl Protection Strategies for Controlled Synthetic Utility
The protection of the α-amino group is a fundamental step in the controlled synthesis involving (R)-2-aminodecanoic acid. The most commonly employed protecting groups in academic research are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. nih.gov
The Fmoc group is particularly favored in solid-phase peptide synthesis (SPPS) due to its base-lability. nih.gov The N-α-Fmoc-(R)-2-aminodecanoic acid derivative is a commercially available building block that can be readily incorporated into a growing peptide chain. achemblock.com The Fmoc group is stable to the acidic conditions often used to cleave side-chain protecting groups, offering an orthogonal protection strategy. csic.es However, the hydrophobicity of this compound can sometimes lead to aggregation during SPPS, potentially lowering coupling efficiency. mdpi.comnih.gov To counteract this, strategies such as double coupling or the use of microwave-assisted synthesis have been successfully employed. mdpi.comnih.gov
The Boc group, which is cleaved under acidic conditions, represents an alternative N-terminal protection strategy. rsc.org N-Boc-(R)-2-aminodecanoic acid has been synthesized and utilized in various synthetic contexts. semanticscholar.org The choice between Fmoc and Boc protection is often dictated by the specific requirements of the synthetic route, including the nature of other protecting groups present in the molecule and the desired final product. nih.gov
| Protecting Group | Structure | Cleavage Conditions | Key Advantages | Common Applications |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Mild base (e.g., piperidine (B6355638) in DMF) | Orthogonal to acid-labile side-chain protecting groups; UV-active for reaction monitoring. mdpi.comnih.gov | Solid-Phase Peptide Synthesis (SPPS). nih.govresearchgate.net |
| Boc | tert-Butoxycarbonyl | Moderate to strong acid (e.g., TFA) | Stable to basic conditions; widely used in solution-phase synthesis. | Solution-phase synthesis, synthesis of peptidomimetics. rsc.orgsemanticscholar.org |
Protection of the carboxylic acid moiety of this compound as an ester is a common strategy to prevent its participation in unwanted reactions, particularly during amide bond formation at the N-terminus. The choice of ester is critical, as it must be stable to the conditions of the ongoing synthesis while being selectively removable at a later stage.
In the synthesis of complex molecules, various ester protecting groups can be employed. For instance, in the context of preparing precursors for peptidomimetics, the phenacyl (Pac) group has been chosen for its stability to acidic hydrolysis. This allows for the selective deprotection of other acid-labile groups without affecting the Pac-protected carboxyl. Another common strategy involves the use of allyl esters. The allyl group can be selectively removed under mild conditions using palladium catalysis, providing an orthogonal deprotection scheme that is compatible with both Fmoc and Boc strategies. nih.govnih.gov This approach is particularly valuable in the synthesis of cyclic peptides where the C-terminal carboxyl group needs to be activated for intramolecular cyclization after the linear peptide has been assembled. nih.gov
N-Terminal Protection Methodologies (e.g., Fmoc, Boc Groups)
Advanced Conjugation and Ligation Chemistries for Molecular Construction
Beyond simple protection and activation, this compound is a valuable component in the construction of more complex molecular entities through advanced conjugation and ligation techniques. These strategies leverage the unique properties conferred by its long alkyl chain.
This compound is frequently incorporated into peptides and peptidomimetics using Solid-Phase Peptide Synthesis (SPPS). mdpi.comnih.gov SPPS allows for the stepwise assembly of amino acids on a solid support, simplifying purification after each coupling step. nih.gov The use of Fmoc-protected this compound is standard in this context. mdpi.comnih.govnih.gov
The inclusion of this lipophilic amino acid can significantly alter the properties of the resulting peptide, enhancing its hydrophobicity. mdpi.comnih.gov This modification can be crucial for creating peptides that can interact with or insert into cell membranes. However, as previously mentioned, the hydrophobicity of this compound and the growing peptide chain can lead to synthetic challenges, such as chain aggregation, which may require specialized protocols like microwave-assisted SPPS to overcome. mdpi.comnih.gov
The inherent lipidic nature of this compound makes it an ideal candidate for creating lipopeptides and other lipidated molecules. scirp.org These conjugates often exhibit altered bioactivity and improved delivery characteristics in research models. By attaching this compound to a peptide or other bioactive molecule, researchers can increase its lipophilicity, which can facilitate its passage across biological membranes. ucl.ac.uk
In one approach, this compound itself acts as the lipid tail. scirp.org In other strategies, it can be part of a larger lipidic delivery system that is conjugated to a drug or probe. ucl.ac.uk These lipidic amino acid conjugates can self-assemble into supramolecular structures like micelles or nanoparticles, which can serve as delivery vehicles. scirp.orgthno.org The design of these conjugates, including the length of the alkyl chain and the nature of the headgroup, is critical for controlling their self-assembly and biological activity. scirp.org
| Conjugate Type | Research Focus | Rationale for using this compound |
| Lipopeptides | Antimicrobial agents, membrane-interacting peptides. nih.gov | Increases hydrophobicity to enhance interaction with bacterial membranes. mdpi.comnih.gov |
| Peptidomimetics | Drug delivery, enzyme inhibitors. | Provides a stable, lipophilic scaffold. scirp.org |
| Drug Conjugates | Enhancing cell permeability of hydrophilic drugs. ucl.ac.uk | The lipid tail can facilitate crossing of the blood-brain barrier or cell membranes. ucl.ac.uk |
Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govgoogle.com These reactions typically involve pairs of mutually reactive functional groups that are abiotic. While direct examples of this compound being modified with bioorthogonal handles are not prevalent in the reviewed literature, its incorporation into peptides and other structures that are subsequently used in bioorthogonal ligation schemes is a logical extension of its utility.
For example, a peptide containing this compound could also be synthesized to include a non-canonical amino acid bearing an azide (B81097) or an alkyne. nih.govacs.org This would allow the resulting lipopeptide to be "clicked" onto a target molecule or surface that has been modified with the complementary reactive partner. acs.org This strategy could be used to create advanced molecular probes for studying biological processes in real-time within a cellular environment. The lipophilic character of the this compound residue could be used to anchor the probe in a membrane, while the bioorthogonal handle would allow for specific labeling and detection. The development of such probes represents a promising future direction for the application of this compound in chemical biology. nih.govacs.org
Research Applications As a Chiral Building Block and Molecular Probe
Organic Synthesis of Complex Chiral Molecules
The enantiopure nature of (R)-2-aminodecanoic acid makes it an important precursor for constructing other chiral molecules. Its amine and carboxylic acid functional groups provide handles for a variety of chemical transformations, while its chiral center directs the stereochemical outcome of subsequent reactions.
This compound is a well-established precursor for the synthesis of optically active intermediates, most notably chiral alcohols. A common strategy involves the diazotization of the α-amino group with sodium nitrite (B80452) in an acidic medium, which leads to its conversion into a hydroxyl group with retention of configuration at the chiral center. This process effectively transforms the α-amino acid into an α-hydroxy acid.
This synthetic route has been successfully employed in the preparation of (R)-(+)-4-dodecanolide, a defensive secretion from rove beetles. tandfonline.comresearchgate.net In this synthesis, this compound is first converted to the corresponding (R)-2-hydroxydecanoic acid. Subsequent chemical steps transform this chiral alcohol intermediate into the target lactone. tandfonline.com The general principle of using homochiral α-amino acids as starting materials for chiral β- and γ-amino alcohols has also been demonstrated through strategies involving α- and β-amino acylsilanes as synthetic equivalents of α- and β-amino aldehydes. acs.org The synthesis of complex non-proteinogenic amino acids, such as the (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA) fragment found in the natural peptide microginin, further underscores the utility of chiral amino acid scaffolds in generating molecules with multiple stereocenters. beilstein-journals.orgd-nb.info
The utility of this compound extends to the total synthesis and modification of natural products and their analogues. Its role as a chiral building block is crucial for establishing the correct stereochemistry in the final target molecule.
Dodecanolides: As previously mentioned, this compound serves as a key starting material in the enantioselective synthesis of (R)-(+)-4-dodecanolide. tandfonline.comresearchgate.net This lactone is not only a component of insect defensive secretions but has also been isolated from various fruits and butterfat. tandfonline.com The synthesis from the chiral amino acid provides a reliable method to access the specific (R)-enantiomer. tandfonline.comresearchgate.net
Peptaibol Analogues: Peptaibols are a class of peptides rich in non-canonical amino acids that exhibit significant antimicrobial and anticancer properties. In the development of fourth-generation analogues of the anticancer peptaibol culicinin D, researchers replaced the synthetically challenging (2S,4R)-2-amino-4-methyldecanoic acid residue with more accessible derivatives of 2-aminodecanoic acid. thieme-connect.comthieme-connect.de This substitution allowed for the systematic investigation of how properties like hydrophobicity influence the biological activity of the peptide, leading to the discovery that increased hydrophobicity can correlate with greater potency. thieme-connect.comthieme-connect.de
Lipopeptide Analogues: In the synthesis of laxaphycin B-type peptides, which are cyclic lipopeptides isolated from cyanobacteria, (2R)-2-aminodecanoic acid was incorporated as a key structural component. mdpi.com Its high hydrophobicity presented challenges during solid-phase peptide synthesis (SPPS), sometimes requiring double coupling procedures to ensure efficient incorporation into the growing peptide chain. mdpi.com
While direct applications of this compound as a chiral ligand or catalyst are not extensively documented, its structural motifs are highly relevant to the field of asymmetric synthesis. Chiral 1,2-amino alcohols, which can be readily derived from α-amino acids, are a well-known class of chiral auxiliaries used to control the stereochemistry of chemical reactions. nih.gov
Research into the asymmetric synthesis of α-amino acids has utilized chiral nickel(II) complexes of Schiff bases, where a chiral auxiliary (often derived from another amino acid like proline) directs the stereoselective alkylation of a glycine (B1666218) template to produce new, enantiomerically enriched amino acids. researchgate.netresearchgate.net For instance, the asymmetric synthesis of (S)-α-(octyl)glycine, the enantiomer of this compound, has been achieved with high diastereoselectivity using this methodology. researchgate.net This demonstrates the utility of such chiral complexes for preparing tailor-made amino acids. The principle suggests that this compound itself could be used to create derived chiral auxiliaries or ligands for asymmetric transformations, an area that warrants further investigation.
Application in the Enantioselective Synthesis of Natural Product Analogues (e.g., Dodecanolides, Peptaibol Analogues)
Peptide and Peptidomimetic Research
The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their biological and pharmacological properties. This compound, with its long aliphatic side chain, is particularly useful for fine-tuning hydrophobicity, which in turn affects structure, activity, stability, and cell permeability.
Structure-activity relationship (SAR) studies are fundamental to drug discovery and peptide engineering. By systematically replacing canonical amino acids with unnatural ones like this compound, researchers can probe the structural requirements for biological activity.
Antimicrobial Peptides: In the development of novel antimicrobial agents, researchers have synthesized short, branched lipopeptides containing combinations of 2-aminododecanoic acid (a close homologue) and lysine. nih.govrsc.org Analogues with multiple fatty acid residues and a high net positive charge showed good activity against Gram-positive bacteria. nih.govrsc.org Similarly, to combat resistance to last-resort antibiotics like colistin, a series of polymyxin (B74138) analogues were synthesized incorporating unnatural amino acids, including 2-aminodecanoic acid (Adec), at various positions. acs.orgnih.gov These SAR studies aimed to fine-tune the hydrophobicity of the peptide to maintain or enhance activity against resistant pathogens. acs.org
Opioid Peptides: To improve the drug-like properties of the endogenous opioid peptide endomorphin-1, its N-terminus was modified with 2-aminodecanoic acid. plos.orgplos.org This modification was part of an SAR study to enhance metabolic stability and membrane permeability while retaining high affinity for the μ-opioid receptor. plos.orgplos.org The resulting lipopeptide derivatives showed potent activity in a rat model of neuropathic pain after systemic administration. plos.orgplos.orgingentaconnect.com
Wasp Venom Peptides: Analogues of mastoparan-X (MPX), a peptide from wasp venom, were created by substituting the native isoleucine or leucine (B10760876) residues at positions 1, 8, or 14 with 2-aminodecanoic acid. researchgate.netnih.gov This substitution dramatically increased the hydrophobicity of the analogues, which was then correlated with their bactericidal and hemolytic properties. The study found that while increased hydrophobicity enhanced bactericidal potency, it came at the cost of reduced selectivity between bacterial and host cells. researchgate.netnih.gov
The table below summarizes examples of SAR studies involving this compound or its close analogues.
| Parent Peptide | Modification with 2-Aminodecanoic Acid (or Analogue) | Objective of SAR Study | Key Finding | Reference(s) |
| Polymyxin | Incorporation of 2-aminodecanoic acid (Adec) at positions 6 and 7 | To develop analogues active against colistin-resistant bacteria by fine-tuning hydrophobicity. | Hydrophobicity correlated with antimicrobial activity, especially against resistant strains. acs.org | acs.org, nih.gov |
| Endomorphin-1 | N-terminal modification with 2-aminodecanoic acid | To improve metabolic stability and membrane permeability for systemic activity against neuropathic pain. | Lipoamino acid-modified derivatives showed improved stability and permeability while maintaining high receptor affinity. plos.orgplos.org | plos.org, plos.org, ingentaconnect.com |
| Mastoparan-X | Substitution at positions 1, 8, or 14 with 2-aminodecanoic acid | To modulate peptide hydrophobicity and study its effect on therapeutic activity and membrane selectivity. | Increased hydrophobicity enhanced bactericidal potency but decreased selectivity (increased hemolysis). researchgate.netnih.gov | researchgate.net, nih.gov |
| Culicinin D | Replacement of a native residue with derivatives of 2-aminodecanoic acid | To probe the effect of hydrophobicity on the cytotoxicity of an anticancer peptaibol. | Increased hydrophobicity was found to correlate with a tenfold increase in potency against cancer cells. thieme-connect.comthieme-connect.de | thieme-connect.com, thieme-connect.de |
This table is interactive. Users can sort the columns to compare different aspects of the research.
Beyond its role in creating therapeutic candidates, this compound is used as a tool to systematically study fundamental peptide properties. Its simple, unbranched C8 alkyl side chain allows for a quantifiable increase in lipophilicity when incorporated into a peptide sequence.
This approach was central to the study of mastoparan-X analogues, where substituting residues with 2-aminodecanoic acid provided a clear way to investigate how side-chain hydrophobicity modulates membrane interactions, bactericidal potency, and haemolytic activity. researchgate.netnih.gov The research demonstrated that increasing hydrophobicity via this substitution leads to a higher propensity for membrane insertion and disruption, which explains both the enhanced antimicrobial effect and the increased damage to red blood cells. researchgate.netnih.gov
Similarly, the modification of endomorphin-1 with 2-aminodecanoic acid served as a direct test of the hypothesis that increasing lipophilicity can enhance cell membrane permeability. plos.orgplos.org The resulting lipo-derivatives showed significantly increased permeability across Caco-2 cell monolayers, a standard in vitro model for predicting intestinal and blood-brain barrier penetration. plos.orgplos.org This improved permeability, coupled with enhanced stability against enzymatic degradation, is a direct consequence of the increased hydrophobicity conferred by the amino acid's decanoic side chain. plos.org
The table below details the impact of incorporating 2-aminodecanoic acid on key peptide properties.
| Peptide System | Property Investigated | Effect of 2-Aminodecanoic Acid Incorporation | Reference(s) |
| Endomorphin-1 | Metabolic Stability (in Caco-2 cell homogenate) | Significantly increased half-life (15-fold improvement). plos.org | plos.org, plos.org |
| Endomorphin-1 | Cell Permeability (Papp across Caco-2 monolayer) | Increased permeability by 62-fold compared to a non-lipidated analogue. plos.org | plos.org, plos.org |
| Mastoparan-X | Hydrophobicity (measured by HPLC retention) | Substantially increased, making them the most hydrophobic analogues in the series. researchgate.net | researchgate.net, nih.gov |
| Culicinin D | Hydrophobicity (calculated logD) | Analogues with 2-aminodecanoic acid derivatives were more hydrophobic, which correlated with higher potency. thieme-connect.comthieme-connect.de | thieme-connect.com, thieme-connect.de |
This table is interactive. Users can sort the columns to explore the data.
Incorporation into Unnatural Peptides and Lipopeptides for Structure-Activity Relationship (SAR) Studies
Material Science Research: Chiral Monomer Precursors
The principles of chirality are fundamental in material science, influencing the macroscopic properties of polymers. This compound, as a chiral molecule, is a subject of research interest as a precursor for the synthesis of advanced polymeric materials. Its defined stereochemistry can be translated into polymers with specific secondary structures and properties.
This compound is investigated as a chiral building block for the synthesis of specialized polyamides and bioplastics. rsc.org Polyamides, a major class of engineering thermoplastics, can have their properties tuned by the specific monomers used in their production. unibo.it The incorporation of a chiral monomer like this compound can introduce stereoregularity into the polymer chain, potentially influencing its crystallinity, thermal properties, and mechanical strength.
In the context of bioplastics, which are derived from renewable biomass sources, there is significant interest in developing new monomers to create polymers with improved performance and sustainability. researchgate.net While research has heavily focused on ω-amino acids like 12-aminododecanoic acid for the production of bio-based nylons like Nylon 12, the use of α-amino acids such as this compound presents an alternative route to novel polymers. unibo.itmdpi.comresearchgate.net The chirality at the α-carbon can lead to the formation of polymers with helical structures or other ordered arrangements, which can impart unique optical or mechanical properties.
Research in this area explores the polymerization of such chiral monomers and characterizes the resulting materials to understand how the stereochemistry of the monomer translates to the polymer's properties. researchgate.net The development of biocatalytic routes to produce these chiral monomers from renewable feedstocks is also an active area of investigation, aiming to create more sustainable pathways for advanced materials. rsc.org
Analytical Methodologies for Characterization and Quantification in Research
Chromatographic Techniques for Assessment of Purity and Enantiomeric Excess
Chromatography is an indispensable tool for the analysis of (R)-2-Aminodecanoic acid, enabling the separation of the enantiomers and the assessment of chemical purity.
Chiral Gas Chromatography (GC) is a powerful technique for determining the enantiomeric purity of chiral compounds like this compound. The method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
To enhance volatility for GC analysis, amino acids are often derivatized. For instance, enantiomeric purities can be determined after converting the amino acid to its corresponding tert-butyl amide. orgsyn.org High-efficiency capillary gas chromatography utilizing specific chiral stationary phases is crucial for achieving separation. orgsyn.orgorgsyn.org Research has demonstrated the effectiveness of phases like Chirasil-Val for resolving amino acid enantiomers. orgsyn.orgorgsyn.org This technique allows for the precise quantification of the degree of racemization or the enantiomeric excess (e.e.) in a sample, which is critical in stereoselective synthesis. orgsyn.org For example, in syntheses starting from (R)-2-amino acids, chiral GC can confirm that the desired stereochemistry is maintained throughout the reaction sequence. orgsyn.org
Table 1: Chiral GC Stationary Phases Used in the Analysis of Amino Acid Enantiomers
| Chiral Stationary Phase | Application Note | Reference |
|---|---|---|
| Chirasil-Val | Used for determining enantiomeric purity of amino acids after conversion to tert-butyl amides. | orgsyn.org |
| (R)-N-lauroyl-1-(1-naphthyl)ethylamine | Employed in high-efficiency capillary GC for stereochemical analysis. | orgsyn.orgorgsyn.org |
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for assessing the purity and achieving the separation of this compound and its derivatives. These methods are particularly useful for analyzing non-volatile and thermally sensitive compounds, such as peptides incorporating this lipoamino acid.
Reversed-phase HPLC (RP-HPLC) is commonly used, where a non-polar stationary phase (like C18 or C4) is paired with a polar mobile phase. The purity of synthesized peptide derivatives containing 2-aminodecanoic acid has been successfully verified using analytical RP-HPLC, with purities often exceeding 95%. scirp.orgplos.org The separation is typically monitored using a UV detector. scirp.org UPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, which is beneficial for complex sample matrices. researchgate.net For instance, UPLC systems coupled with advanced detectors are used for non-targeted metabolite profiling which can include amino acids like 12-aminododecanoic acid. scispace.com
Table 2: Example HPLC/UPLC Conditions for Analysis of this compound Derivatives
| Technique | Column | Mobile Phase Gradient | Application | Reference |
|---|---|---|---|---|
| Analytical RP-HPLC | Vydac C18 (4.6x250 mm, 5 µm) | Acetonitrile/water/0.1% TFA | Purity analysis of lipo-endomorphin-1 derivatives. | plos.org |
| Analytical RP-HPLC | C18-HPLC-column | Acetonitrile/water/0.1% TFA and Isopropanol/water/0.1% TFA | Purity analysis of lipopeptides. | scirp.org |
| UPLC | ACQUITY UPLC BEH amide (2.1 x 150mm, 1.7µm) | Water/Acetonitrile with 10 mM ammonium (B1175870) formate | Metabolomics analysis. | biorxiv.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the powerful detection and identification ability of mass spectrometry. This hybrid technique is exceptionally suited for identifying and quantifying derivatives of this compound, especially in complex biological or chemical mixtures.
LC-MS is instrumental in the characterization of peptides and other complex molecules incorporating this compound. mdpi.com The technique provides molecular weight information and, through tandem MS (MS/MS), structural data based on fragmentation patterns. acs.orgresearchgate.net High-Resolution Mass Spectrometry (HRMS) coupled with LC, such as in LC-QToF (Quadrupole Time-of-Flight) systems, allows for the determination of the elemental composition of a molecule from its accurate mass, greatly enhancing identification confidence. researchgate.netnih.gov This methodology has been applied to quantify peptide derivatives in cell homogenates for metabolic stability studies and to identify amino fatty acids in phytochemical analyses. plos.orgnih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Separation
Spectroscopic and Other Advanced Characterization Methods
Beyond chromatography, spectroscopic methods are vital for the unambiguous structural confirmation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, including this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) techniques provide detailed information about the molecule's carbon-hydrogen framework.
¹H NMR spectra provide information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. orgsyn.orgtandfonline.com For example, in the synthesis of derivatives from this compound, NMR is used to confirm the structure of intermediates and final products. tandfonline.com For more complex structures, such as peptide derivatives, 2D NMR techniques are employed to assign all proton and carbon signals and to establish connectivity between different parts of the molecule. scirp.org NMR can also be used to determine enantiomeric purity by using chiral shift reagents or by converting the enantiomers into diastereomers that are distinguishable by NMR. nih.gov
Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is a key analytical technique for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound and its derivatives.
Electron Ionization (EI) is a common ionization technique in GC-MS that produces a characteristic fragmentation pattern, often referred to as a molecular fingerprint, which can be compared to spectral libraries for identification. acs.org Softer ionization techniques, such as Electrospray Ionization (ESI), are typically used in LC-MS and are ideal for providing the molecular weight of intact molecules, including large peptide derivatives, by generating protonated molecular ions [M+H]⁺. scirp.orgplos.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound. scirp.org Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected parent ion to produce daughter ions; this fragmentation pattern provides valuable information for confirming the sequence of amino acids in a peptide or elucidating the structure of unknown compounds. researchgate.netnih.gov
Table 3: Mass Spectrometry Data for Selected Derivatives of 2-Aminodecanoic Acid
| Compound/Derivative | Technique | Ionization Mode | Observed Mass (m/z) | Application | Reference |
|---|---|---|---|---|---|
| Endomorphin-1 derivative (Compound 3) | HRMS | ESI | 780.4471 [M+H]⁺ | Characterization of a synthesized lipopeptide. | plos.org |
| Endomorphin-1 derivative (Compound 4) | Not Specified | ESI | Not Specified | Characterization of a lipoamino acid-modified derivative. | plos.org |
| Peptidomimetic precursor (Compound 8) | ESI-MS | ESI | 762.0 [M+H]⁺, 784.2 [M+Na]⁺ | Characterization of a synthesized peptidomimetic. | scirp.org |
Table 4: List of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (S)-2-chloropropanoic acid |
| 12-Aminododecanoic acid |
| 10-Aminodecanoic acid |
| Chirasil-Val |
| (R)-N-lauroyl-1-(1-naphthyl)ethylamine |
| Endomorphin-1 |
| Acetonitrile |
| Formic acid |
Quantitative Chemical Assays for Reaction Monitoring (e.g., Ninhydrin (B49086) Test in Peptide Synthesis)
In the realm of peptide synthesis and other chemical reactions involving this compound, monitoring the progress of the reaction is crucial for ensuring high yields and purity of the final product. Quantitative chemical assays provide a relatively rapid and straightforward means to assess the extent of a reaction, particularly the consumption of a starting material or the formation of a product. Among these, the ninhydrin test stands out as a widely used method for the detection and quantification of free amino groups. microbenotes.comamrita.edu
The ninhydrin test is a colorimetric assay based on the reaction of ninhydrin (2,2-dihydroxyindane-1,3-dione) with primary and secondary amines, including the α-amino group of this compound. microbenotes.combyjus.com This reaction, when carried out with a primary amine, produces a characteristic deep blue or purple-colored compound known as Ruhemann's purple. microbenotes.comnih.gov The intensity of this color is directly proportional to the concentration of the amino acid present, which can be quantified spectrophotometrically by measuring the absorbance at a specific wavelength, typically 570 nm. nih.govdartmouth.edu For imino acids like proline, a yellow-colored complex is formed, with an absorption maximum at 440 nm. amrita.edubyjus.com
In the context of solid-phase peptide synthesis (SPPS), the ninhydrin test is invaluable for monitoring the efficiency of the coupling reaction, where a protected amino acid is attached to the growing peptide chain on a solid support. dartmouth.edupeptide.com After the coupling step, a small sample of the resin-bound peptide is taken and subjected to the ninhydrin test. peptide.com The presence of a strong blue color indicates a significant amount of unreacted free amino groups, signifying an incomplete or failed coupling reaction. peptide.com Conversely, a colorless or very faint yellow result suggests that the coupling is complete, as the amino groups have been successfully acylated and are no longer available to react with ninhydrin. thermofisher.com
The quantitative nature of the ninhydrin assay allows for the determination of the coupling efficiency. dartmouth.eduthermofisher.com By creating a calibration curve with known concentrations of a standard amino acid, the amount of free amine on the resin can be accurately determined. nih.gov This information is critical for deciding whether to proceed to the next step in the synthesis or to repeat the coupling to ensure the desired peptide is synthesized with high fidelity. peptide.com
The procedure for a typical ninhydrin test involves preparing a solution of the analyte, such as a sample from a peptide synthesis reaction, and adding a ninhydrin reagent. byjus.comtestbook.com The mixture is then heated for a specific time to allow the color to develop fully. byjus.comthermofisher.com The absorbance of the resulting solution is then measured using a spectrophotometer.
Several factors can influence the outcome of the ninhydrin test, and careful control of the reaction conditions is necessary for accurate and reproducible results. These factors include the pH of the reaction mixture, the concentration of the ninhydrin reagent, the reaction temperature, and the incubation time. nih.gov Optimized protocols have been developed to enhance the sensitivity and reliability of the assay for various applications. nih.gov For instance, in SPPS, specific reagents and conditions are employed to ensure that the chromophore is released into the solution for accurate measurement, leaving the resin beads colorless. dartmouth.edu
While the ninhydrin test is a powerful tool, it is important to be aware of potential interferences. Compounds other than amino acids that possess primary amine groups can also give a positive result. amrita.edu Therefore, it is essential to consider the composition of the reaction mixture and perform appropriate controls. In SPPS, the test is highly effective because the primary amine being monitored is a known component of the reaction. peptide.com
The table below summarizes the key aspects of the ninhydrin test for the quantitative analysis of this compound.
| Parameter | Description | Reference |
| Principle | Reaction of the primary amino group of this compound with ninhydrin to form a colored product (Ruhemann's purple). | microbenotes.comnih.gov |
| Analyte | Free α-amino group of this compound. | amrita.edu |
| Reagent | Ninhydrin (2,2-dihydroxyindane-1,3-dione). | microbenotes.combyjus.com |
| Detection Method | Spectrophotometry (Absorbance measurement). | nih.govdartmouth.edu |
| Wavelength | Typically 570 nm for primary amines. | nih.govdartmouth.edu |
| Application | Monitoring coupling efficiency in solid-phase peptide synthesis. | microbenotes.compeptide.com |
| Interpretation | Color intensity is proportional to the concentration of free amino groups. | nih.gov |
The ninhydrin test provides a robust and sensitive method for the quantitative monitoring of reactions involving this compound, particularly in the demanding context of peptide synthesis. Its simplicity and reliability have made it an indispensable tool for chemists in this field. microbenotes.comdartmouth.edu
Future Research Directions and Emerging Paradigms for R 2 Aminodecanoic Acid
Development of Novel Biocatalytic Systems for Sustainable and Efficient Production
The chemical synthesis of chiral compounds like (R)-2-Aminodecanoic acid often involves hazardous reagents and generates significant waste. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a greener and more efficient alternative. rsc.org
Future research is focused on discovering and engineering novel enzymes for the sustainable production of this compound. Transaminases (TAs) are a particularly promising class of enzymes for this purpose. rsc.org These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, a key step in the synthesis of amino acids. rsc.org
Researchers are exploring various strategies to develop highly efficient biocatalytic systems:
Enzyme Discovery: Identifying new transaminases from diverse microbial sources with inherent activity towards long-chain keto acids is a primary goal. nih.gov Techniques like genome mining and metagenomic screening are being employed to uncover novel enzymatic diversity. researchgate.net
Protein Engineering: Once promising enzymes are identified, protein engineering techniques such as directed evolution and rational design can be used to improve their catalytic efficiency, substrate specificity, and stability. researchgate.netrsc.org For example, ancestral sequence reconstruction has been used to generate highly promiscuous and thermostable transaminases. rsc.orgrsc.org
| Research Approach | Description | Potential Advantages |
| Enzyme Discovery | Screening for novel transaminases from microbial sources. nih.govresearchgate.net | Access to a wider range of biocatalysts with potentially unique properties. |
| Protein Engineering | Modifying existing enzymes to enhance their performance. researchgate.netrsc.org | Tailoring enzymes for specific substrates and reaction conditions, leading to higher efficiency and selectivity. |
| Multi-enzyme Cascades | Combining multiple enzymatic steps in a single reaction vessel. sciepublish.comrsc.org | Increased process efficiency, reduced waste, and simplified purification. sciepublish.com |
Advanced Applications in Targeted Molecular Probe Design and Sensing
The unique properties of this compound make it an attractive component for the design of sophisticated molecular probes and sensors. Its incorporation into peptides or other molecular scaffolds can impart specific recognition and signaling capabilities.
The development of noncanonical amino acids (ncAAs) has significantly expanded the toolbox for creating molecular probes. nih.govacs.org These ncAAs can possess a wide range of functionalities, including fluorescence, bioorthogonal reactivity, and metal chelation, enabling the investigation of biological processes with high precision. nih.govacs.org
Future research in this area will likely focus on:
Theranostic Agents: Integrating this compound into platforms that combine therapeutic and diagnostic functions. thno.org These "theranostic" agents could allow for real-time monitoring of drug delivery and therapeutic response. thno.org
Environmentally-Sensitive Probes: Designing probes that change their fluorescence or other properties in response to specific environmental cues, such as pH or the presence of certain ions. nih.gov This could be particularly useful for studying cellular microenvironments.
Targeted Imaging Agents: The lipophilic side chain of this compound can be exploited to enhance the cellular uptake and membrane interaction of imaging agents. By attaching a reporting group, such as a fluorophore or a radionuclide, to a peptide containing this amino acid, researchers can develop probes that specifically target and visualize certain cell types or tissues.
Integration of Computational Chemistry and In Silico Modeling for Predictive Research and Design
Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. These methods allow scientists to predict the properties and behavior of molecules, guiding experimental work and accelerating the discovery process. icrc.ac.ir
For this compound, computational approaches can be applied in several key areas:
Enzyme Engineering: Molecular docking and molecular dynamics simulations can be used to understand how this compound and its precursors interact with the active sites of enzymes. researchgate.net This knowledge can inform the rational design of enzyme variants with improved catalytic activity and selectivity. researchgate.net
Peptide and Material Design: In silico methods can predict the three-dimensional structures and self-assembly properties of peptides and other materials containing this compound. researchgate.net This allows for the virtual screening of large libraries of potential structures, identifying candidates with desired properties before they are synthesized in the lab.
Predicting Physicochemical Properties: Quantum chemical calculations can be used to determine various properties of this compound and its derivatives, such as their electronic structure and reactivity. icrc.ac.ir This information is crucial for understanding their behavior in different chemical and biological environments.
| Computational Method | Application in this compound Research |
| Molecular Docking | Predicting the binding of substrates to enzyme active sites. researchgate.net |
| Molecular Dynamics | Simulating the dynamic behavior of molecules over time. researchgate.net |
| Quantum Chemistry | Calculating electronic structure and molecular properties. icrc.ac.ir |
Exploration in New Bio-Inspired Materials and Peptide Therapeutics Research
The incorporation of non-natural amino acids like this compound into peptides and other polymers can lead to the development of novel materials with unique properties and functions. mdpi.com
Key areas of future research include:
Antimicrobial Peptides: The lipophilic nature of this compound can enhance the membrane-disrupting activity of antimicrobial peptides (AMPs). nih.gov Research is ongoing to design and synthesize novel AMPs incorporating this amino acid to combat antibiotic-resistant bacteria. researchgate.net
Self-Assembling Materials: Peptides containing this compound can be designed to self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels. thno.org These materials have potential applications in drug delivery, tissue engineering, and diagnostics.
Peptide Therapeutics: The inclusion of this compound in peptide-based drugs can improve their metabolic stability and pharmacokinetic properties. nih.gov By replacing natural amino acids with this non-natural counterpart, researchers can create more potent and longer-lasting therapeutics. nih.gov The use of chiral ligands like (R)-2-octylamine, a similar chiral amine, has been shown to induce circularly polarized luminescence in nanocrystals, suggesting potential applications in advanced optical materials. wiley.com
The continued exploration of this compound holds significant promise for advancing various scientific and technological fields. From sustainable chemical production to the development of next-generation materials and therapeutics, this unique chemical compound is poised to play an increasingly important role in shaping the future of molecular science.
Q & A
Q. What are the standard synthetic protocols for (R)-2-Aminodecanoic acid, and what challenges arise during its incorporation into peptides?
Answer: this compound is typically synthesized via Fmoc (fluorenylmethyloxycarbonyl) protection strategies to mitigate aggregation during solid-phase peptide synthesis. Hydrophobicity of the 10-carbon chain often reduces coupling efficiency, necessitating double coupling procedures and microwave irradiation to improve reaction kinetics . Key challenges include:
Q. How is this compound characterized analytically, and what methods resolve structural ambiguities?
Answer:
- LC-MS : Confirms molecular weight and purity (e.g., analog2 in laxaphycin B synthesis showed [M+H]⁺ at m/z 1021.6) .
- 1H-NMR : Assigns chemical shifts but struggles with stereochemical distinctions in complex peptides (e.g., unresolved threonine signals in laxaphycin derivatives) .
- COSY Experiments : Aid in sequential assignment of amino acid residues but may require complementary techniques like 2D-NMR for full resolution .
Advanced Research Questions
Q. How does this compound enhance peptide stability and receptor binding in neuropharmacology studies?
Answer: Incorporating this compound into peptides like endomorphin-1 derivatives improves:
- Metabolic Stability : Resistance to proteolysis via steric shielding of peptide bonds.
- Membrane Permeability : Hydrophobic side chains facilitate blood-brain barrier penetration.
- Receptor Affinity : In neuropathic pain models, analogs modified with this compound showed ED50 values of 0.99–1.22 mmol/kg, outperforming morphine .
Key Data :
| Parameter | Value (Compound 3) | Value (Morphine) |
|---|---|---|
| ED50 | 1.22 mmol/kg | Higher |
| Tolerance Development | Reduced | Significant |
Q. What experimental strategies address hydrophobicity-driven aggregation in this compound-containing peptides?
Answer:
Q. How do stereochemical variations (R vs. S) of 2-Aminodecanoic acid impact peptide bioactivity?
Answer:
- Receptor Selectivity : The (R)-configuration in endomorphin-1 analogs enhances µ-opioid receptor (MOP) binding, while (S)-isomers may reduce affinity .
- In Vivo Efficacy : Racemic mixtures (D,L-2-Aminodecanoic acid) are used to balance solubility and activity, though enantiopure (R)-forms often show superior potency .
Q. What are the best practices for reconciling contradictory NMR data in this compound-modified peptides?
Answer:
Q. How to design in vivo studies evaluating this compound-modified peptides for neuropathic pain?
Answer:
- Model Selection : Chronic constriction injury (CCI) in rats mimics human neuropathic pain .
- Dosage Optimization : Start with ED50 values (e.g., 1 mmol/kg) and adjust for tolerance assays.
- Control Experiments : Pre-treat with naloxone to confirm opioid receptor mediation .
Data Interpretation and Methodological Guidance
Q. How to validate the role of this compound in reducing antinociceptive tolerance?
Answer:
Q. What computational tools predict the conformational effects of this compound in peptide design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
